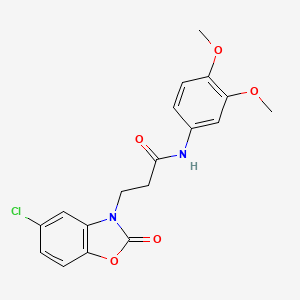![molecular formula C15H14N2O4 B11473921 1,1'-[1-(1,3-benzodioxol-5-yl)-5-methyl-1H-pyrazole-3,4-diyl]diethanone](/img/structure/B11473921.png)
1,1'-[1-(1,3-benzodioxol-5-yl)-5-methyl-1H-pyrazole-3,4-diyl]diethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-ACETYL-1-(2H-1,3-BENZODIOXOL-5-YL)-5-METHYL-1H-PYRAZOL-4-YL]ETHAN-1-ONE is a complex organic compound featuring a benzodioxole moiety fused with a pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-ACETYL-1-(2H-1,3-BENZODIOXOL-5-YL)-5-METHYL-1H-PYRAZOL-4-YL]ETHAN-1-ONE typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through a cyclization reaction involving catechol and formaldehyde under acidic conditions.
Synthesis of the Pyrazole Ring: The pyrazole ring is formed via a condensation reaction between hydrazine and a 1,3-diketone.
Coupling of Benzodioxole and Pyrazole: The benzodioxole and pyrazole moieties are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
化学反応の分析
Types of Reactions
1-[3-ACETYL-1-(2H-1,3-BENZODIOXOL-5-YL)-5-METHYL-1H-PYRAZOL-4-YL]ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride can convert ketone groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
科学的研究の応用
1-[3-ACETYL-1-(2H-1,3-BENZODIOXOL-5-YL)-5-METHYL-1H-PYRAZOL-4-YL]ETHAN-1-ONE has diverse applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential anticancer properties, particularly in targeting microtubules and inducing apoptosis in cancer cells.
Materials Science: It is explored for use in organic electronics due to its unique electronic properties.
Biological Studies: The compound’s interactions with various enzymes and receptors are investigated to understand its biological activity.
作用機序
1,1'-[1-(1,3-ベンゾジオキソール-5-イル)-5-メチル-1H-ピラゾール-3,4-ジイル]ジエタノンの作用機序には、特定の分子標的と経路との相互作用が関係しています。
分子標的: この化合物は、酵素、受容体、またはその他のタンパク質と相互作用して、その効果を発揮する可能性があります。
関連する経路: さまざまな生化学的経路を調節することができ、細胞シグナル伝達、代謝、または遺伝子発現の変化につながる可能性があります。
類似化合物との比較
類似化合物
1-(1,3-ベンゾジオキソール-5-イル)-1-ペンタノン: ベンゾジオキソール部分を共有していますが、残りの構造が異なります。
ユチロン: ベンゾジオキソール部分に構造的類似性を持つ合成カチノン。
(E)-5-(ベンゾ[d][1,3]ジオキソール-5-イル)-1-(ピペリジン-1-イル)ペント-2-エン-1-オン: ベンゾジオキソール部分とピペリジン環が含まれています。
独自性
1,1'-[1-(1,3-ベンゾジオキソール-5-イル)-5-メチル-1H-ピラゾール-3,4-ジイル]ジエタノンは、ベンゾジオキソール部分、ピラゾール環、および2つのエタノン基の組み合わせによって独特です。この独特の構造は、他の化合物とは異なる特定の化学的および生物学的特性を付与します。
特性
分子式 |
C15H14N2O4 |
|---|---|
分子量 |
286.28 g/mol |
IUPAC名 |
1-[3-acetyl-1-(1,3-benzodioxol-5-yl)-5-methylpyrazol-4-yl]ethanone |
InChI |
InChI=1S/C15H14N2O4/c1-8-14(9(2)18)15(10(3)19)16-17(8)11-4-5-12-13(6-11)21-7-20-12/h4-6H,7H2,1-3H3 |
InChIキー |
ZHBITGLCXOUARW-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NN1C2=CC3=C(C=C2)OCO3)C(=O)C)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-chloro-N-[1-(4-fluorophenyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzamide](/img/structure/B11473839.png)
![3-[(4-chlorophenyl)sulfonyl]-1-[2-(3,4-dimethoxyphenyl)ethyl]-4,5-dimethyl-1H-pyrrol-2-amine](/img/structure/B11473854.png)
![6-chloro-N-[3-(trifluoromethyl)phenyl]quinolin-4-amine](/img/structure/B11473863.png)
![1,2,4-Oxadiazol-5-amine, 3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(3,4-dimethoxyphenyl)methyl]-](/img/structure/B11473864.png)
![N-(1,3-benzodioxol-5-yl)-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B11473878.png)
![1-[4-(2-fluorophenoxy)phenyl]-1H-tetrazole](/img/structure/B11473884.png)
![N-[2-(dibenzo[b,d]furan-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B11473890.png)

![1-[3-(4-chlorophenoxy)-5-nitrophenyl]-1H-tetrazole](/img/structure/B11473901.png)
![N,N-diethyl-3,4-dimethoxy-5-{[(1-methyl-2-phenyl-1H-indol-3-yl)(oxo)acetyl]amino}benzamide](/img/structure/B11473907.png)
![1-(6-chloropyridazin-3-yl)-4-(4-hydroxyphenyl)-3-methyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B11473912.png)
![N-(3-methyl-2-{[propyl(propylcarbamoyl)carbamoyl]amino}phenyl)-3-(trifluoromethyl)benzamide](/img/structure/B11473918.png)
![ethyl 5-[6-(3-chlorophenyl)-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-4-hydroxy-2-methylthiophene-3-carboxylate](/img/structure/B11473927.png)
![2-amino-7-{2-[(2-chlorobenzyl)oxy]phenyl}-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11473929.png)
